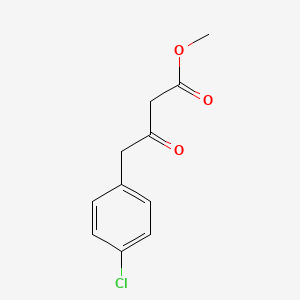

Methyl 3-oxo-4-(4-chlorophenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZZOLHYAAIMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Oxo 4 4 Chlorophenyl Butanoate and Analogues

Classical Approaches to β-Keto Esters

Traditional methods for the synthesis of β-keto esters have long been established and are still widely employed in both academic and industrial settings.

Acylation Reactions of Malonate Derivatives

The acylation of malonate derivatives is a fundamental and widely used method for the preparation of β-keto esters. Malonic acid and its esters are particularly useful starting materials in organic synthesis. wikipedia.orgjove.com The process generally involves the reaction of a malonic ester with an acylating agent.

A common strategy is the malonic ester synthesis, which begins with the deprotonation of a diester like diethyl malonate at the α-carbon to form a stabilized enolate. jove.com This nucleophilic enolate can then react with an alkyl halide. jove.com Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid. jove.com

For the synthesis of compounds like methyl 3-oxo-4-(4-chlorophenyl)butanoate, a variation of this chemistry is employed. One documented synthesis of the related compound, methyl 3-oxo-4-phenylbutanoate, involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic malonate derivative, with phenylacetyl chloride in the presence of pyridine. chemicalbook.com The resulting intermediate is then refluxed in methanol (B129727) to yield the target β-keto ester. chemicalbook.com This two-step process provides a reliable route to such structures.

Palladium-catalyzed reactions of the allylic esters of β-keto esters and malonates have also been explored to expand the utility of this class of compounds. nih.gov These reactions often involve decarboxylation and can be used to form new carbon-carbon bonds under mild conditions. nih.gov

Blaise Reaction and its Modifications for β-Keto Ester Synthesis

The Blaise reaction, first reported by Edmond Blaise in 1901, is another classical method for synthesizing β-keto esters. wikipedia.orgjk-sci.comchem-station.com The reaction involves the condensation of a nitrile with an α-haloester in the presence of zinc metal. wikipedia.orgjk-sci.com The initial product is a zinc enolate which, upon acidic hydrolysis, yields the corresponding β-keto ester. pondiuni.edu.inorganic-chemistry.org

The mechanism involves the formation of an organozinc intermediate from the α-haloester, which then adds to the electrophilic carbon of the nitrile. wikipedia.org The resulting metalloimine intermediate can be hydrolyzed to the desired β-keto ester. wikipedia.org One of the advantages of the Blaise reaction is its tolerance for other functional groups, including free hydroxyl groups. wikipedia.org

Despite its utility, the original Blaise reaction suffered from drawbacks such as low yields and competing side reactions. jk-sci.comorganic-chemistry.org Consequently, several modifications have been developed to improve its efficiency. These include the use of activated zinc, tetrahydrofuran (B95107) (THF) as a solvent, and the slow addition of the α-haloester. chem-station.comorganic-chemistry.org The use of ultrasound has also been shown to promote the reaction and reduce the amount of self-condensation byproducts. organic-chemistry.org The work-up conditions are critical; acidic work-up with hydrochloric acid is necessary to hydrolyze the intermediate enamino ester to the final β-keto ester. wikipedia.orgorganic-chemistry.org

Contemporary Synthetic Routes to this compound

More recent synthetic strategies have focused on improving efficiency, selectivity, and sustainability. These include the development of novel catalytic systems and the use of advanced reagents.

Catalytic Protocols and Advanced Reagents

Modern synthetic chemistry has seen a shift towards catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of β-keto ester analogues, various catalytic systems have been developed.

For instance, the asymmetric hydrogenation of β-aryl alkylidene malonate esters using chiral iridium complexes of spiro pyridine-aminophosphine ligands (Ir-SpiroPAP) has been shown to be highly efficient. acs.org This method provides access to chiral malonate esters with excellent enantioselectivities and high turnover numbers. acs.org

Copper-catalyzed coupling reactions have also been employed. For example, the decarboxylative carbonyl α-arylation of malonic acid derivatives with arylboron nucleophiles can be achieved through aerobic oxidative copper catalysis. acs.org This method allows for the synthesis of monoaryl acetate (B1210297) derivatives. acs.org

In the context of the Blaise reaction, the use of catalytic amounts of certain reagents has been explored. For example, trimethylsilyl (B98337) chloride has been found to be an efficient catalyst for activating zinc and promoting the reaction. pondiuni.edu.in

Zinc-Mediated Decarboxylative Blaise Reactions with Phenylacetonitriles

A significant advancement in the Blaise reaction is the development of a decarboxylative version. This modified reaction avoids the use of zinc metal and lachrymatory α-bromoesters, making it a safer and more practical alternative. nih.govorganic-chemistry.org

In this approach, aryl nitriles react with potassium ethyl malonate in the presence of zinc chloride and a catalytic amount of a base, such as Hünig's base (N,N-diisopropylethylamine). nih.govorganic-chemistry.org The reaction yields β-amino acrylates, which can then be hydrolyzed to the corresponding β-keto esters. nih.gov This method is notable for being endothermic and can be performed with substoichiometric amounts of zinc chloride. nih.govorganic-chemistry.org

Optimization studies have shown that dichloroethane is an effective solvent and that other metal salts like indium chloride and cupric chloride can also catalyze the reaction. organic-chemistry.org The reaction is sensitive to water, and electron-withdrawing groups on the aryl nitrile tend to enhance reactivity. organic-chemistry.org Mechanistic studies suggest that decarboxylation occurs after the formation of a zinc malonate-nitrile adduct. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of β-keto ester synthesis, several approaches align with these principles.

The aforementioned decarboxylative Blaise reaction is a step towards a greener synthesis as it avoids hazardous reagents like α-bromoesters and operates under safer conditions. organic-chemistry.org Furthermore, the development of flow chemistry processes for reactions like the Reformatsky and Blaise reactions offers a tool for more sustainable and diversity-oriented synthesis of valuable intermediates. jk-sci.com

Another green approach involves the use of more environmentally benign solvents and catalysts. While not specifically documented for this compound, the general trend in organic synthesis is to move towards water or other less harmful solvents and to use catalysts that are abundant, non-toxic, and recyclable.

The use of sonication in the Blaise reaction is another example of a green chemistry approach, as it can lead to higher efficiency and reduce the need for excess reagents. jk-sci.comorganic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound is typically achieved via the acylation of a malonic acid equivalent, such as Meldrum's acid, with 4-chlorophenylacetyl chloride, followed by alcoholysis. orgsyn.orgchemicalbook.com The optimization of this sequence is crucial for achieving high yields and purity. Key factors include the choice of catalyst, the solvent system, and the temperature and time profile of the reaction.

The acylation of Meldrum's acid is commonly mediated by a base, such as pyridine, which acts both as a catalyst and an acid scavenger. orgsyn.orgchemicalbook.com However, Lewis acid catalysts like Zinc Chloride (ZnCl₂) and Copper(II) Triflate (Cu(OTf)₂) are employed in related acylation and condensation reactions to enhance reactivity and selectivity. nih.govrsc.orgnih.gov

Lewis acids can activate the acyl chloride electrophile, facilitating the attack by the enolate of Meldrum's acid. This can potentially lead to milder reaction conditions and reduce the formation of by-products compared to base-mediated methods. For instance, various copper and zinc catalysts have been shown to be effective in reactions involving β-keto esters and their precursors. acs.orgorganic-chemistry.orgnih.gov Zinc Chloride, in particular, has been utilized to promote Grignard additions and in the transesterification of β-keto esters. rsc.orgnih.gov While direct studies on the use of ZnCl₂ or Cu(OTf)₂ for the synthesis of the title compound are not prevalent, their established roles in activating carbonyl compounds suggest they are viable candidates for optimizing the acylation step. A hypothetical comparison highlights the potential advantages.

| Catalyst System | Plausible Role | Potential Advantages | Reference Context |

|---|---|---|---|

| Pyridine (Base) | Deprotonates Meldrum's acid to form the nucleophile; scavenges HCl by-product. | Well-established, simple, and effective method. | orgsyn.orgchemicalbook.com |

| Zinc Chloride (Lewis Acid) | Coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity. | May allow for lower reaction temperatures, shorter reaction times, and improved selectivity by minimizing base-induced side reactions. | nih.govrsc.org |

| Copper Triflate (Lewis Acid) | Acts as a powerful Lewis acid to activate the acyl chloride. | High catalytic activity may lead to very efficient transformation under mild conditions. Copper catalysts are known to be effective in related cascade and coupling reactions. | nih.govnih.gov |

The choice of solvent is critical in the two-stage synthesis of this compound. The reaction medium influences reactant solubility, reaction rates, and the stability of intermediates. The established procedure for the phenyl analogue provides a well-vetted solvent system that is directly applicable here. orgsyn.orgchemicalbook.com

In the initial acylation step, an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) is ideal. It effectively dissolves the reactants (Meldrum's acid, 4-chlorophenylacetyl chloride) without interfering with the reaction. Its low boiling point also facilitates easy removal post-reaction. For the second step, methanolysis, methanol is required not just as a solvent but as the key reagent to form the desired methyl ester and break open the Meldrum's acid ring. The reaction is typically driven to completion by heating to reflux. orgsyn.org Engineering the reaction medium, for instance by using an excess of a liquid reactant as the solvent, is an alternative strategy seen in related preparations to drive the reaction forward and simplify workup. google.com

| Reaction Stage | Solvent | Function | Rationale for Choice |

|---|---|---|---|

| Acylation | Dichloromethane (CH₂Cl₂) | Reaction Medium | Aprotic, good solubility for reactants, chemically inert under reaction conditions, low boiling point for easy removal. |

| Methanolysis / Ring Opening | Methanol (MeOH) | Reagent and Solvent | Acts as the nucleophile to form the methyl ester and solvent for the acyl-Meldrum's acid intermediate. Refluxing provides the necessary energy for the reaction. |

A precise temperature and time profile is essential for maximizing yield and minimizing the formation of impurities. The synthesis of the analogous Methyl 3-oxo-4-phenylbutanoate serves as an excellent model for this optimization. orgsyn.orgchemicalbook.com The process involves a carefully controlled sequence of temperature changes to manage reaction kinetics and stability.

The initial acylation is conducted at a low temperature (0 °C) to control the exothermic nature of the reaction between the acyl chloride and the pyridinium (B92312) salt of Meldrum's acid. Maintaining this low temperature during the addition of the acyl chloride prevents runaway reactions and the formation of degradation products. The reaction is then allowed to proceed to completion by gradually warming to room temperature. The subsequent methanolysis step requires heating under reflux for several hours to ensure the complete conversion of the stable acyl-Meldrum's acid intermediate to the final β-keto ester. orgsyn.org Adjusting these parameters is a key aspect of optimization; for example, extended reaction times at high temperatures can lead to product decomposition. google.com

| Step | Action | Temperature | Duration | Purpose |

|---|---|---|---|---|

| 1 | Addition of 4-chlorophenylacetyl chloride | 0 °C | ~2 hours | Control exothermic reaction, prevent side-product formation. |

| 2 | Stirring post-addition | 0 °C to Room Temp. | ~2 hours | Ensure complete formation of the acyl-Meldrum's acid intermediate. |

| 3 | Methanolysis | Reflux (~65 °C) | ~3 hours | Drive the conversion to the final methyl ester product to completion. |

Enolization and Tautomerism of β-Keto Esters

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com

The equilibrium generally favors the keto form, which is typically more stable. However, the enol form, though less abundant, is highly reactive and serves as the key intermediate in many of the compound's reactions. masterorganicchemistry.com The enolization can be catalyzed by both acids and bases. masterorganicchemistry.com For 1,3-dicarbonyl systems, the enol tautomer can be significantly stabilized through two primary effects: the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, and conjugation of the C=C double bond with the remaining carbonyl group. libretexts.org The solvent can also play a significant role in the position of the tautomeric equilibrium. researchgate.net

Keto-Enol Tautomerism of this compound

Figure 1: The equilibrium between the keto and enol forms of this compound. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Nucleophilic Reactivity at the Methylene (B1212753) Carbon

The protons on the methylene carbon (C2), situated between the ketone and ester carbonyl groups, are significantly acidic. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate, through resonance.

This resonance-stabilized enolate is an excellent carbon-based nucleophile. The negative charge is delocalized onto both oxygen atoms, but the carbon atom retains significant nucleophilic character, readily attacking a wide range of electrophiles. This reactivity is the foundation for numerous carbon-carbon bond-forming reactions.

Formation and Resonance of the Enolate

Figure 2: Deprotonation of the active methylene group by a base (B:) leads to a resonance-stabilized enolate ion, which is a potent nucleophile.

Electrophilic Reactivity of the Carbonyl Centers

The compound possesses two electrophilic carbonyl centers: the ketone at C3 and the ester at C1.

Ketone Carbonyl (C3): This carbon is susceptible to attack by nucleophiles. Common reactions include reduction by hydride reagents (e.g., sodium borohydride) to form a secondary alcohol, and addition of organometallic reagents.

Ester Carbonyl (C1): The ester group can undergo nucleophilic acyl substitution. Reactions such as hydrolysis (using acid or base) to yield the corresponding β-keto acid, or transesterification with other alcohols, are characteristic transformations.

The relative reactivity of these two centers can often be controlled by the choice of reagents and reaction conditions.

Mechanistic Pathways of Key Transformations Involving this compound

The dual reactivity of this compound as both a nucleophile (via its enolate) and an electrophile (at its carbonyl centers) makes it a versatile building block in organic synthesis.

Michael Addition: The enolate derived from this compound is an effective Michael donor. wikipedia.orgadichemistry.com In this reaction, the nucleophilic enolate undergoes a conjugate (1,4-) addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The reaction proceeds via three main steps: deprotonation to form the enolate, nucleophilic attack at the β-carbon of the acceptor, and subsequent protonation of the resulting enolate to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com This reaction is a powerful and widely used method for forming C-C bonds under relatively mild conditions. wikipedia.org

Aldol-type Reactions: The enolate can also participate in Aldol-type reactions, attacking the carbonyl carbon of an aldehyde or ketone. This results in the formation of a β-hydroxy keto ester. While specific examples involving this compound are specialized, the general mechanism is a cornerstone of organic chemistry. Asymmetric aldol (B89426) additions using related keto esters have been achieved with high stereoselectivity using chiral catalysts. buchler-gmbh.com

The functionality within this compound makes it an ideal substrate for synthesizing various heterocyclic compounds.

Hantzsch Dihydropyridine (B1217469) Synthesis: One of the most prominent applications of β-keto esters is in the Hantzsch synthesis of 1,4-dihydropyridines. In a typical multicomponent reaction, this compound would condense with an aldehyde and an ammonia (B1221849) source. The mechanism involves an initial Knoevenagel condensation of the aldehyde with the β-keto ester, followed by the formation of an enamine from a second equivalent of the keto ester and ammonia. A subsequent Michael addition and final intramolecular cyclization and dehydration yield the dihydropyridine ring.

Synthesis of Other Heterocycles: The reactive nature of this β-keto ester allows for its use in the synthesis of other heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolone (B3327878) derivatives. Reaction with other binucleophiles can also be used to construct a variety of ring systems, a strategy frequently employed in medicinal chemistry. mdpi.com

The functional groups within this compound can be selectively modified to produce a range of derivatives. ub.edu

Reduction of the Ketone: The ketone at C3 can be selectively reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding β-hydroxy ester, Methyl 3-hydroxy-4-(4-chlorophenyl)butanoate.

Ester Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidic workup, would yield 3-oxo-4-(4-chlorophenyl)butanoic acid. This β-keto acid can then undergo decarboxylation upon heating to produce 1-(4-chlorophenyl)propan-2-one.

Derivatization at the Methylene Carbon: The acidic methylene protons can be replaced through alkylation or acylation reactions after deprotonation with a suitable base.

These transformations highlight the compound's utility as a versatile intermediate, allowing for the introduction of diverse functionalities and the construction of complex molecular frameworks.

Reactivity and Mechanistic Investigations

Reactivity of the Carbonyl Group and Enolate Chemistry

The reactivity of the keto-carbonyl group in Methyl 3-oxo-4-(4-chlorophenyl)butanoate is a focal point for synthetic transformations, particularly through oxidation and reduction processes. These reactions allow for the introduction of new functionalities and stereocenters, leading to valuable chiral building blocks.

Oxidation Processes

The oxidation of β-keto esters like this compound can be directed at the α-carbon, leading to the formation of α-hydroxy-β-dicarbonyl compounds. These motifs are present in various biologically active natural products and pharmaceuticals. researchgate.net

Several methods have been developed for the α-hydroxylation of β-keto esters. One approach involves the use of hypervalent iodine reagents. For instance, the reaction of β-ketoamides with (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of a base can yield α-hydroxy-β-ketoamides. nih.govacs.org A similar strategy could be applied to this compound. The proposed mechanism involves the generation of an enolate which then attacks the hypervalent iodine reagent. Another approach utilizes recyclable hypervalent iodine reagents for the direct dehydrogenative α,β'-bifunctionalization of β-keto esters under metal-free conditions. nih.gov

Biocatalytic methods also offer a green and efficient route for the α-hydroxylation of β-keto esters. The manganese-oxidizing bacterium Pseudomonas putida MnB1 has been successfully employed as a whole-cell biocatalyst for the oxidation of a β-keto ester, achieving excellent yields under mild, aqueous conditions. researchgate.net This strategy is presented as a more environmentally friendly alternative to chemical methods that often require organic solvents and stoichiometric oxidizing agents. researchgate.net

Furthermore, transition metal-catalyzed oxidations have been explored. A chiral salen-zirconium(IV) complex has been shown to catalyze the highly enantioselective α-hydroxylation of β-keto esters using cumene (B47948) hydroperoxide as the oxidant, affording the corresponding chiral α-hydroxy β-keto esters in high yields and enantioselectivities. acs.org

The following table summarizes various methods applicable to the oxidation of β-keto esters, which could be extrapolated for this compound.

Table 1: Methods for the α-Hydroxylation of β-Keto Esters

| Oxidant/Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| PIDA / NaOH | β-Ketoamides | α-Hydroxy-β,β-dimethoxy amides | Metal-free, proceeds at room temperature. nih.govacs.org |

| Recyclable Hypervalent Iodine Reagent | β-Keto esters | Benzo-fused 2,3-dihydrofurans | Metal-free, wide substrate scope. nih.gov |

| Pseudomonas putida MnB1 | β-Keto ester | α-Hydroxy-β-keto ester | Biocatalytic, aqueous and mild conditions. researchgate.net |

| Salen-Zirconium(IV) / Cumene Hydroperoxide | β-Keto esters | Chiral α-Hydroxy-β-keto esters | Highly enantioselective, recyclable catalyst. acs.org |

Reduction Processes

The reduction of the ketone functionality in this compound to a secondary alcohol is a synthetically valuable transformation, as it generates a new stereocenter. The resulting chiral β-hydroxy esters are key intermediates in the synthesis of various pharmaceuticals.

Biocatalytic reductions are particularly well-suited for this purpose due to their high chemo- and stereoselectivity. A wide range of microorganisms and isolated enzymes, such as ketoreductases (KREDs), have been shown to effectively reduce β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess (ee).

Research on the reduction of structurally similar compounds, such as α-chloro-β-keto esters, has demonstrated the potential of using individual reductase enzymes from baker's yeast (Saccharomyces cerevisiae) to obtain specific stereoisomers of the corresponding α-chloro-β-hydroxy esters. georgiasouthern.edu By expressing a single yeast reductase in E. coli, it is possible to achieve high stereoselectivities on a preparative scale. georgiasouthern.edu

The general principle of these biocatalytic reductions involves the use of a ketoreductase, often in a whole-cell system, which utilizes a cofactor such as NADPH for the hydride transfer to the carbonyl group. The cofactor is continuously regenerated by the cellular metabolism of a co-substrate, like glucose or isopropanol.

The following table presents a summary of research findings on the biocatalytic reduction of β-keto esters analogous to this compound.

Table 2: Biocatalytic Reduction of Representative β-Keto Esters

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Pseudomonas putida MnB1 | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Methyl 1-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | >99 | Not Reported |

| Salen-Zirconium(IV) Complex | 5-Chloro indanone carboxylic methyl ester | Chiral α-hydroxy-β-keto ester | up to 99 | up to 98 |

| Saccharomyces cerevisiae Reductase (expressed in E. coli) | Ethyl 2-chloroacetoacetate | (2R,3S)-Ethyl 2-chloro-3-hydroxybutanoate | Not specified | High |

The stereochemical outcome of the reduction is dependent on the specific enzyme used, allowing for the selective synthesis of different diastereomers and enantiomers of the corresponding β-hydroxy ester. This highlights the versatility of biocatalysis in generating a diverse range of chiral building blocks from a single prochiral substrate.

Applications As a Key Intermediate in Complex Molecular Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The unique arrangement of functional groups in methyl 3-oxo-4-(4-chlorophenyl)butanoate makes it an ideal starting material for synthesizing a variety of heterocyclic systems and other advanced organic building blocks that form the core of many pharmaceutical compounds.

The reactivity of the 1,3-dicarbonyl moiety and the adjacent active methylene (B1212753) protons allows for classical condensation and cyclization reactions with various dinucleophiles to form five- and six-membered heterocyclic rings.

Pyrroles and Pyrrolizines: The synthesis of substituted pyrroles, a common motif in medicinal chemistry, can be achieved using β-keto esters like this compound. The Van Leusen pyrrole (B145914) synthesis, for example, is a well-established method for creating these structures. nih.gov In this type of reaction, a ketone is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the pyrrole ring. Furthermore, derivatives of the title compound have been used to construct highly complex fused systems, such as the octahydrobenzo[f]chromeno[3,4-B]pyrrolizine core, demonstrating its utility in building intricate, multi-ring scaffolds. amanote.com Other approaches involve the cyclization of enamino amides under acidic conditions to yield pyrrolin-4-one derivatives, which are valuable bioactive compounds. mdpi.com

Thiazoles: Thiazole (B1198619) rings are present in numerous approved drugs. nih.gov The Hantzsch thiazole synthesis is a classic method where a β-keto ester can react with a compound containing a halogen and a thiocarboxamide group. More advanced domino and multicomponent reactions have been developed to streamline the synthesis of substituted thiazoles. nih.gov For instance, thiazole derivatives can be prepared via the reaction of thiobenzamides with substrates derived from keto esters in the presence of a base, proceeding through a Michael addition, elimination, and subsequent intramolecular cyclization. nih.gov In other synthetic routes, thiazoline (B8809763) intermediates are first formed, which are then dehydrogenated using reagents like bromine-trichloromethane (BrCCl3) to yield the aromatic thiazole ring. nih.gov One-pot, three-component reactions have also been successfully employed to generate complex thiazole structures efficiently. nih.gov

Quinoxalines: Quinoxalines are an important class of nitrogen-containing heterocycles. mtieat.org A primary and effective method for their synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net this compound can serve as a precursor to the required 1,2-dicarbonyl fragment through oxidation of its active methylene group. This versatility allows it to be a key building block in creating quinoxaline-based structures, which are often investigated for their therapeutic potential. mtieat.orgscribd.com

The following table summarizes the synthesis of various heterocyclic systems using precursors structurally related to this compound.

| Heterocyclic System | Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrrole | Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), base | nih.gov |

| Pyrrolin-4-one | Cyclization of enamino amide | Trifluoroacetic acid (TFA) | mdpi.com |

| Pyrrolizine (fused) | Multi-step synthesis | Not specified | amanote.com |

| Thiazole | Cascade Reaction | Thiobenzamides, base | nih.gov |

| Thiazole | Oxidation of Thiazoline | L-cysteine, benzonitrile, then BrCCl3/DBU | nih.gov |

| Quinoxaline | Condensation Reaction | o-phenylenediamine (after conversion of keto-ester to 1,2-dicarbonyl) | nih.govresearchgate.net |

| Pyridazinone | Michael Addition & Cyclization | Hydrazine (B178648) hydrate | nih.govresearchgate.netmdpi.com |

Beyond the synthesis of single heterocyclic rings, this compound is instrumental in constructing more elaborate molecular frameworks. Its multiple reactive sites allow for sequential or one-pot reactions to build fused polycyclic systems. For example, a related butanoic acid derivative has been used to prepare pyridazinone systems, which can be further modified. mdpi.com Reaction of a pyridazinone derivative with phosphorus oxychloride unexpectedly led to a chloropyridazine, a versatile intermediate for further functionalization. researchgate.netmdpi.com This chloro-derivative was subsequently used to create fused thieno-pyrimido-pyridazinone ring systems, demonstrating how the initial butanoate structure can be elaborated into complex, multi-ring building blocks. mdpi.com Similarly, the synthesis of imidazo[1,5-a]quinazolin-5(1H)-one derivatives highlights the role of such precursors in accessing complex fused heterocycles. mdpi.com

Role in Cascade and Domino Reactions

Cascade, or domino, reactions are highly efficient synthetic strategies where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity from simple starting materials. nih.gov The structure of this compound is well-suited for such processes.

A prime example is in the synthesis of thiazoles, where a cascade reaction can be initiated by a Michael addition. nih.gov The reaction of a thiobenzamide (B147508) with a derivative of the keto ester can trigger a sequence of elimination and intramolecular cyclization to furnish the final thiazole product without the need to isolate intermediates. nih.gov Similarly, the formation of pyridazinone derivatives from related 4-oxo-butanoic acids proceeds via a sequence that can be classified as a cascade reaction, involving the initial condensation with hydrazine followed by intramolecular cyclization to form the heterocyclic ring. researchgate.net These processes are atom-economical and often simplify purification procedures, making them highly desirable in modern organic synthesis.

Contributions to Stereoselective Synthesis

The creation of specific stereoisomers is critical in medicinal chemistry. This compound and its analogs are valuable substrates for stereoselective transformations, enabling the controlled synthesis of chiral molecules.

A key enantioselective transformation for β-keto esters is asymmetric hydrogenation. The ketone functional group in this compound can be reduced to a hydroxyl group, creating a chiral center. By using chiral catalysts, this reduction can be performed with high enantioselectivity to yield a specific enantiomer of the corresponding β-hydroxy ester. Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are well-known for catalyzing the highly effective asymmetric hydrogenation of β-keto esters. proquest.com This method has been successfully applied to related substrates like 2-oxo-4-arylbut-3-enoic acids, achieving excellent enantioselectivities. scilit.com The resulting chiral β-hydroxy butanoate is a valuable building block for the synthesis of more complex, optically active molecules.

In addition to creating single chiral centers, the butanoate scaffold can participate in reactions that form multiple stereocenters with a specific relative configuration. In the synthesis of 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one from a related 4-oxo-butanoic acid, the cyclization reaction creates two new stereocenters in the dihydropyridazinone ring. researchgate.net The spatial arrangement of the substituents in the starting material can influence the stereochemical outcome of the cyclization, leading to the preferential formation of one diastereomer over others. Such diastereoselective processes are fundamental in controlling the three-dimensional structure of complex target molecules. nih.govresearchgate.net

The table below highlights examples of stereoselective reactions involving β-keto ester substrates.

| Transformation | Selectivity Type | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydrogenation of Ketone | Enantioselective | Chiral Ru(II) Catalysts (e.g., Ru-BINAP) | Chiral β-hydroxy ester | proquest.comscilit.com |

| Cyclization with Hydrazine | Diastereoselective | Hydrazine | Substituted Dihydropyridazinone | researchgate.net |

| Multicomponent Reaction | Diastereoselective | Various (e.g., for thiazole synthesis) | Substituted Heterocycles | nih.gov |

Computational and Theoretical Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of Methyl 3-oxo-4-(4-chlorophenyl)butanoate has been investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such studies, often employing functionals like B3LYP or M06-2x with basis sets such as 6-311++G(d,p), provide a detailed picture of the electron distribution and molecular orbitals. materialsciencejournal.orgnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the compound's reactivity. For molecules with similar structures, the HOMO is typically distributed over the chlorophenyl ring and the enolate part of the β-keto ester, indicating these are the primary sites for electrophilic attack. The LUMO is generally localized on the carbonyl groups, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electrostatic potential on the molecule's surface. For compounds analogous to this compound, these maps typically show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ester groups, indicating their role as nucleophilic centers. Positive potential (blue regions) is often found around the hydrogen atoms. materialsciencejournal.org The chlorine atom on the phenyl ring introduces a region of slight negative potential, influencing intermolecular interactions.

A theoretical study on a series of β-keto esters highlighted that the keto form is generally the most stable tautomer, a finding that is crucial for accurate computational modeling. nih.gov

Table 1: Calculated Electronic Properties of a Model β-Keto Ester This table presents representative data for a similar β-keto ester, calculated using DFT, to illustrate the typical values for this compound.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 - 3.0 Debye | Polarity and intermolecular forces |

Conformational Analysis and Energy Landscapes

The flexibility of the butanoate chain in this compound allows for multiple conformations. Computational methods are used to explore the potential energy surface and identify the most stable conformers. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state, providing insights into the packing and stability of different conformers. bohrium.com

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netrsc.org

For instance, in reactions like the Claisen condensation to form β-keto esters, computational studies can elucidate the step-by-step mechanism, including the formation of the enolate and the subsequent nucleophilic attack. libretexts.org The influence of the 4-chloro substituent on the reaction barriers can be quantitatively assessed. Theoretical investigations on the reactivity of aromatic compounds have shown how substituents affect the potential energy surfaces for electrophilic aromatic substitution reactions. acs.org

Predictive Modeling of Reactivity and Selectivity

Predictive modeling aims to forecast the chemical behavior of molecules like this compound without the need for extensive experimentation. This can involve the development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR).

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related β-keto esters, it is possible to build models that predict their reactivity in specific transformations. nih.gov For example, the electrophilicity index, derived from HOMO and LUMO energies, can be used to predict the susceptibility of the molecule to attack by nucleophiles.

Machine learning approaches are increasingly being used to predict reaction outcomes, including selectivity. nih.govcmu.edu While specific models for this compound are not widely reported, general models for predicting the outcomes of reactions involving ketones and esters can provide valuable insights. These models are trained on large datasets of known reactions and can learn complex relationships between reactant structures and reaction products. acs.org

Advanced Spectroscopic and Analytical Research Techniques in Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 3-oxo-4-(4-chlorophenyl)butanoate, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The expected signals for this compound would be:

A singlet for the methyl ester protons (-OCH₃).

Two distinct signals for the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the chlorophenyl ring and the ketone would likely appear as a singlet, while the methylene between the ketone and the ester would also be a singlet due to the absence of adjacent protons. The presence of keto-enol tautomerism could, however, lead to more complex spectra.

A set of signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. These typically appear as two doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key expected resonances would include:

A signal for the methyl ester carbon.

Signals for the two methylene carbons.

Two distinct signals for the carbonyl carbons (ketone and ester), with the ketone typically appearing further downfield.

Signals for the aromatic carbons of the 4-chlorophenyl group. Due to symmetry, four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to the butanoate chain and one bonded to chlorine).

The following table outlines the predicted chemical shifts for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -OCH₃ | ~3.7 | ~52 |

| -C(=O)CH₂C(=O)- | ~3.5 | ~49 |

| Ar-CH₂- | ~3.9 | ~45 |

| Aromatic CH | ~7.2-7.4 (two doublets) | ~129, ~131 |

| Aromatic C-Cl | N/A | ~133 |

| Aromatic C-CH₂ | N/A | ~132 |

| Ester C=O | N/A | ~167 |

| Ketone C=O | N/A | ~201 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (molecular formula C₁₁H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight (approximately 226.04 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak.

Key fragmentation pathways can be predicted, providing further structural confirmation. Expected fragments would arise from the cleavage of the molecule's functional groups.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

| [M]⁺, [M+2]⁺ | [C₁₁H₁₁ClO₃]⁺ | Molecular ion |

| M - 31 | [C₁₀H₈ClO₂]⁺ | Loss of methoxy radical (•OCH₃) |

| M - 59 | [C₉H₈ClO]⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

This fragmentation pattern allows for the unambiguous identification of the different structural components of the molecule during analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester, ketone, and aromatic functionalities.

The most prominent features in the spectrum would be the strong absorptions from the two carbonyl groups.

Ester C=O stretch: This would appear as a strong, sharp band, typically in the range of 1735-1750 cm⁻¹.

Ketone C=O stretch: This would also be a strong, sharp band, usually found around 1715-1725 cm⁻¹. The conjugation with the phenyl ring does not directly affect this ketone, so a significant shift is not expected.

C-O stretch: The C-O single bond stretch of the ester group would be visible in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching within the phenyl ring.

C-H stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

C-Cl stretch: A band corresponding to the C-Cl bond stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | 1735 - 1750 | Strong |

| Ketone Carbonyl (C=O) | 1715 - 1725 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-O (Ester) | 1000 - 1300 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

| C-Cl | 600 - 800 | Medium |

UV/Vis Spectroscopy for Electronic Structure and Isomerism Studies

UV/Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For this compound, the primary chromophore is the 4-chlorophenyl group.

The benzene ring and its chloro-substituent are expected to give rise to characteristic absorption bands in the UV region. Typically, substituted benzene rings show a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The carbonyl groups also possess n→π* transitions, which are typically weak and can sometimes be observed as a shoulder on the tail of the stronger π→π* transitions from the aromatic ring. This technique can be particularly useful for quantitative analysis using the Beer-Lambert law and for studying reaction kinetics.

X-ray Crystallography for Definitive Structural Determination

While NMR, MS, and IR spectroscopy provide powerful evidence for the structure of this compound, X-ray crystallography offers the only method for its definitive, unambiguous three-dimensional structural determination in the solid state. This technique requires the formation of a single, high-quality crystal.

If a suitable crystal were obtained, X-ray diffraction analysis would yield precise information on:

Bond lengths and angles: Providing experimental confirmation of the molecular geometry.

Conformation: Determining the spatial arrangement of the atoms and the torsion angles within the flexible butanoate chain.

Stereochemistry: Although this molecule is achiral, crystallography can confirm the planarity of the phenyl ring and the geometry around the carbonyl carbons.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the material's bulk properties.

This technique stands as the gold standard for structural proof, providing an absolute and detailed map of the molecule's architecture.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

Traditional synthesis of β-keto esters, such as the Claisen condensation, often requires strong bases and can result in inconsistent yields, particularly with complex substrates. nih.gov Future research will undoubtedly focus on developing milder, more efficient, and general protocols applicable to the synthesis of Methyl 3-oxo-4-(4-chlorophenyl)butanoate.

Current research points toward several promising avenues. One approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a precursor, which can react with alcohols under mild conditions in the presence of sodium acetate (B1210297) to yield β-keto esters quantitatively, avoiding harsh conditions and side product formation. organic-chemistry.org Another area of development is the catalytic C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals, which can produce even thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org Furthermore, the development of methods using alternative catalysts, such as molybdenum(VI) dichloride dioxide or Niobium(V) chloride, for the reaction between aldehydes and ethyl diazoacetate, presents a pathway to β-keto esters under very mild, room-temperature conditions. organic-chemistry.org The application of these modern methods could significantly improve the synthesis of this compound, making it more accessible and cost-effective.

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters

| Method | Typical Reagents | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Traditional Claisen Condensation | Ester, Strong Base (e.g., NaOEt) | Anhydrous, often cryogenic | Well-established | Prone to side reactions, requires strict control |

| Dioxinone Method organic-chemistry.org | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Alcohol, Sodium Acetate | Refluxing THF | Mild, high yield, avoids strong base | High potential for a clean and efficient synthesis |

| Decarboxylative Claisen Condensation organic-chemistry.org | Malonic acid half oxyesters (SMAHOs), Acyl donors | Base-mediated | Good yields, uses carboxylic acids directly | Offers a convergent and flexible synthetic route |

| Catalytic C-H Insertion acs.org | Aldehyde, Ethyl diazoacetate, Lewis Acid (e.g., BF₃·OEt₂) | Flow or batch | High efficiency, rapid | Applicable for direct synthesis from 4-chlorophenylacetaldehyde |

Exploration of New Reactivity Modes and Catalytic Systems

Beyond improving its synthesis, future research will explore new transformations of the this compound scaffold. The inherent reactivity of the β-keto ester moiety allows for diverse functionalization, but modern catalysis can unlock unprecedented reaction pathways.

A significant area of development is the use of palladium catalysis. nih.gov By converting the methyl ester of the title compound to an allyl ester derivative, subsequent treatment with a palladium catalyst can generate a palladium enolate intermediate after decarboxylation. nih.gov This intermediate is highly versatile and can participate in a range of reactions that are not achievable through conventional methods, including intramolecular aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Another emerging trend is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. An NHC-catalyzed cross-aza-benzoin reaction, for example, could enable the coupling of an aldehyde with an α-imino ester derivative of the target molecule to produce α-amino-β-keto esters, which are valuable pharmaceutical intermediates. beilstein-journals.org These catalytic systems offer pathways to chiral molecules with high stereoselectivity, an area of immense importance. nih.gov

Table 2: Emerging Catalytic Systems and Potential Reactivity

| Catalytic System | Key Intermediate/Principle | Potential Reaction Type | Resulting Structure |

|---|---|---|---|

| Palladium(0) Catalysis nih.gov | Palladium enolate (from allyl ester derivative) | Intramolecular Aldol Condensation | Cyclic aldol products |

| Palladium(0) Catalysis nih.gov | Palladium enolate (from allyl ester derivative) | Michael Addition | New C-C bond formation at the α-position |

| N-Heterocyclic Carbene (NHC) beilstein-journals.org | Umpolung (polarity inversion of an aldehyde) | Cross-Aza-Benzoin Reaction | α-Amino-β-keto ester derivatives |

| Chiral Lewis Acid / Organocatalyst nih.gov | Bidentate coordination to the 1,2-dicarbonyl | Asymmetric 1,4-Addition | Enantioenriched functionalized butanoates |

Design and Synthesis of Advanced Materials or Functional Molecules

The structural core of this compound is a promising starting point for the design of advanced materials and functional molecules with specific biological or material properties. Research has demonstrated that β-keto ester scaffolds can be used to develop compounds with significant antibacterial activity. mdpi.com

A pertinent future direction would be to use this compound as a lead structure for creating a library of analogues to screen for biological activity. By mimicking the structure of N-acyl-homoserine lactones (AHLs), which are bacterial quorum sensing autoinducers, β-keto esters can be designed as potential quorum-sensing inhibitors. mdpi.com This involves modifying the acyl chain and the ester group to optimize interactions with bacterial protein targets. mdpi.com The synthesis of ω-halo-β-keto esters, followed by intramolecular alkylation, can also lead to the formation of macrocyclic β-keto lactones, a class of compounds with applications as defense compounds in nature and potential for materials science. cdnsciencepub.com

Integration with Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability over traditional batch processing. researchgate.net The synthesis of β-keto esters is particularly well-suited for this technology.

Future research will likely focus on developing a continuous flow process for the synthesis of this compound. For instance, a BF₃·OEt₂-catalyzed C-H insertion of ethyl diazoacetate into 4-chlorophenylacetaldehyde could be performed in a flow reactor. acs.org A major advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is fed directly into the next without intermediate purification. uc.pt Following its synthesis, a stream of this compound could be directly mixed with amidines in a second reactor module to generate substituted pyrimidin-4-ols, valuable heterocyclic compounds, in a fully automated sequence. acs.org This approach not only accelerates the synthesis but also allows for rapid optimization of reaction conditions and the creation of compound libraries with minimal manual intervention. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Transformation

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots | Excellent heat exchange due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Superior mixing through diffusion and advection in small channels |

| Safety | Large volumes of reagents pose higher risk | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ |

| Scalability | Often requires complete re-optimization ("scaling up") | Achieved by running the reactor for a longer time or by "numbering up" (parallel reactors) |

| Reaction Time | Can be lengthy, including heat-up and cool-down phases acs.org | Significantly reduced residence times due to efficient heat/mass transfer and superheating capabilities acs.org |

| Automation | Possible but often complex to integrate multiple steps | Easily integrated with pumps, inline purification, and automated sampling for multi-step sequences uc.pt |

Q & A

Basic: What are the common synthetic routes for Methyl 3-oxo-4-(4-chlorophenyl)butanoate, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step processes, including Claisen condensation, nucleophilic substitution, and hydrolysis. Key steps include:

- Step 1: Alkylation of β-keto esters with 4-chlorobenzyl halides under basic conditions (e.g., sodium hydride in THF), forming the β-keto ester intermediate.

- Step 2: Hydrolysis of the intermediate using aqueous HCl or H₂SO₄, followed by re-esterification with methanol to yield the final product .

- Optimized conditions: Use of triethylamine in acetonitrile at 30–50°C for 8.5 hours, followed by reaction with 1,1'-carbonyldiimidazole at 30°C for 3.5 hours, achieving an 83% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.